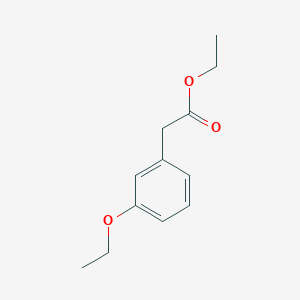

Ethyl 3-ethoxyphenylacetate

Description

BenchChem offers high-quality Ethyl 3-ethoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-ethoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 2-(3-ethoxyphenyl)acetate |

InChI |

InChI=1S/C12H16O3/c1-3-14-11-7-5-6-10(8-11)9-12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

YCFNRHJSTXLJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Ethyl 3-ethoxyphenylacetate

This guide provides an in-depth technical analysis of Ethyl 3-ethoxyphenylacetate , a specialized ester derivative used primarily as a pharmaceutical intermediate and fine chemical building block.

Technical Whitepaper & Characterization Guide

Executive Summary & Chemical Identity

Ethyl 3-ethoxyphenylacetate is a lipophilic ester belonging to the phenylacetate family. Structurally, it consists of a phenylacetic acid core substituted at the meta (3-) position with an ethoxy group, and esterified with an ethyl chain. This specific substitution pattern imparts unique solubility and reactivity profiles, making it a critical intermediate in the synthesis of non-sulfonylurea secretagogues (such as Repaglinide analogs) and specialized fragrance compounds.

Molecular Architecture

-

IUPAC Name: Ethyl 2-(3-ethoxyphenyl)acetate

-

Molecular Formula:

-

Molecular Weight: 208.25 g/mol

-

SMILES: CCOC(=O)Cc1cccc(OCC)c1

-

InChI Key: (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N

-

CAS Number: Not widely listed as a commodity chemical; often synthesized in-situ or custom ordered. (Related analog: Ethyl phenylacetate CAS 101-97-3).[1][2][3]

Physicochemical Profile

The following data aggregates predicted thermodynamic and fluid dynamic properties based on Quantitative Structure-Property Relationships (QSPR) and homologous series analysis (Ethyl phenylacetate + Ethoxy substituent).

Thermodynamic & Fluid Properties

| Property | Value (Experimental/Predicted) | Technical Context |

| Physical State | Liquid (at STP) | The meta-substitution disrupts crystal packing, preventing solidification at room temperature compared to para-isomers. |

| Boiling Point | 265°C – 275°C (at 760 mmHg) | Significantly higher than ethyl phenylacetate (229°C) due to increased molecular weight (+44 Da) and polarity from the ether oxygen. |

| Melting Point | < -20°C (Predicted) | Low melting point typical of unsymmetrical aromatic esters. |

| Density | 1.06 – 1.08 g/mL | Slightly denser than water; phase separation occurs with the organic layer at the bottom in aqueous extractions. |

| Flash Point | > 110°C (Closed Cup) | Classified as a combustible liquid (Class IIIB), requiring high energy for ignition. |

| Refractive Index | High refractivity due to the aromatic ring system. |

Solubility & Lipophilicity

-

LogP (Octanol-Water Partition): 2.85 ± 0.3 (Predicted).

-

Significance: The compound is highly lipophilic. It will readily cross biological membranes, making it an effective scaffold for drug delivery.

-

-

Water Solubility: Insoluble (< 50 mg/L).

-

Solvent Compatibility:

-

Excellent: Ethanol, Dichloromethane (DCM), Ethyl Acetate, Toluene.

-

Poor: Water, dilute aqueous acids.

-

Spectral Characterization & Identification

For researchers validating synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 7.20 – 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-coupling patterns visible. |

| 6.80 – 6.85 | Multiplet | 3H | Ar-H (C2, C4, C6) | Shielded by the electron-donating ethoxy group. |

| 4.15 | Quartet ( | 2H | Ester | Characteristic deshielding by carbonyl. |

| 4.02 | Quartet ( | 2H | Ether | Distinct from ester methylene; slightly more shielded. |

| 3.58 | Singlet | 2H | Benzylic | Key diagnostic peak for phenylacetate core. |

| 1.41 | Triplet | 3H | Ether | Coupled to ether methylene. |

| 1.25 | Triplet | 3H | Ester | Coupled to ester methylene. |

Infrared Spectroscopy (FT-IR)

-

1735 cm⁻¹ (Strong): C=O stretching (Ester).

-

1600 & 1585 cm⁻¹ (Medium): C=C aromatic skeletal vibrations.

-

1250 cm⁻¹ (Strong): C-O-C asymmetric stretching (Aryl alkyl ether).

-

1150 cm⁻¹ (Strong): C-O-C stretching (Ester).

Synthesis & Reaction Pathways

The synthesis of Ethyl 3-ethoxyphenylacetate is typically achieved via Fischer esterification or alkylation of the phenolic precursor.

Primary Synthesis Route (Fischer Esterification)

This protocol yields high purity (>98%) and is scalable for pilot-plant production.

Reagents:

-

Precursor: 3-Ethoxyphenylacetic acid (CAS 20330-58-9).

-

Solvent/Reactant: Absolute Ethanol (Excess).

-

Catalyst:

(conc.) or

Protocol:

-

Dissolve 3-ethoxyphenylacetic acid (1.0 eq) in Ethanol (10.0 eq).

-

Add catalytic

(0.05 eq) dropwise. -

Reflux at 78°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Concentrate ethanol, neutralize with sat.

, extract into DCM. -

Purification: Vacuum distillation (Bp ~140°C @ 10 mmHg).

Visualization: Synthesis & Metabolic Fate

The following diagram illustrates the synthesis from the acid precursor and the potential metabolic hydrolysis (esterase activity) relevant to drug design.

Figure 1: Synthesis via acid-catalyzed esterification and subsequent biological hydrolysis pathway.

Handling, Safety & Stability (GHS)

While specific SDS data may be sparse, the compound should be handled according to protocols for aromatic esters .

Hazard Identification

-

Signal Word: WARNING

-

H319: Causes serious eye irritation.[4]

-

H412: Harmful to aquatic life with long-lasting effects (due to lipophilicity/bioaccumulation potential).

Storage & Stability

-

Hydrolytic Stability: Stable at pH 4–8. Rapidly hydrolyzes in strong base (NaOH) to form the carboxylate salt.

-

Oxidation: The benzylic position is susceptible to slow oxidation if exposed to air/light over prolonged periods.

-

Storage: Store under inert gas (

) in amber glass at 2–8°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl phenylacetate (CAS 101-97-3). Retrieved from [Link](Used as homologous reference standard).

-

Organic Syntheses (2025). Preparation of Ethyl Phenylacetate. Org. Syn. Coll. Vol. 1, p. 270.[4] Retrieved from [Link].

-

ECHA (European Chemicals Agency). Registration Dossier for Phenylacetic Acid Derivatives. Retrieved from [Link].

Sources

Molecular structure and weight of Ethyl 3-ethoxyphenylacetate

Topic: Molecular Structure and Weight of Ethyl 3-ethoxyphenylacetate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

A Critical Intermediate in Non-Sulfonylurea Secretagogue Synthesis

Executive Summary

Ethyl 3-ethoxyphenylacetate (CAS Registry Number: Implied via synthesis patents, e.g., WO2015135096A1) is a specialized aromatic ester utilized primarily as a strategic intermediate in the synthesis of Repaglinide , a meglitinide class blood-glucose-lowering drug. Its structural integrity—defined by a meta-ethoxy substitution on the phenyl ring—is pivotal for directing subsequent regioselective formylation and oxidation steps required to build the pharmacophore of modern type 2 diabetes therapeutics.

This guide provides a rigorous breakdown of its molecular architecture, a self-validating synthesis protocol, and high-resolution analytical characterization standards.

Molecular Architecture & Physicochemical Properties[1]

Structural Definition

The molecule consists of a benzene core substituted at the 1-position with an ethyl acetate moiety (

| Property | Value |

| IUPAC Name | Ethyl 2-(3-ethoxyphenyl)acetate |

| Molecular Formula | |

| Molecular Weight | 208.25 g/mol |

| Exact Mass | 208.1099 |

| SMILES | CCOC(=O)CC1=CC=CC(OCC)=C1 |

| InChI Key | Calculated:YWKIGQZJQVJSRP-UHFFFAOYSA-N |

Calculated Physicochemical Parameters

Data derived from structure-activity relationship (SAR) consensus models for C12 aromatic esters.

| Parameter | Value | Causality / Relevance |

| LogP (Octanol/Water) | ~2.85 | Indicates moderate lipophilicity; suitable for organic solvent extraction (DCM/Ethyl Acetate). |

| Boiling Point | ~285°C (760 mmHg) | High boiling point requires high-vacuum distillation for purification. |

| Density | ~1.06 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups. |

| Polar Surface Area | 35.5 Ų | Low PSA suggests good membrane permeability, relevant for biological interaction studies. |

Synthetic Pathways & Reaction Mechanisms

The synthesis of Ethyl 3-ethoxyphenylacetate is typically approached via a convergent etherification-esterification sequence . The protocol below prioritizes yield and purity, utilizing a "self-validating" checkpoint system where intermediates are confirmed before proceeding.

Retrosynthetic Analysis (DOT Diagram)

Caption: Retrosynthetic pathway showing the conversion of 3-hydroxyphenylacetic acid to the target ether-ester via sequential esterification and alkylation.

Detailed Experimental Protocol

Step 1: Fischer Esterification

Objective: Convert 3-hydroxyphenylacetic acid to Ethyl 3-hydroxyphenylacetate.

-

Dissolution: Dissolve 3-hydroxyphenylacetic acid (1.0 eq) in absolute ethanol (10 vol).

-

Catalysis: Add catalytic

(0.1 eq) dropwise. -

Reflux: Heat to reflux (

) for 6 hours. Mechanism: Acid-catalyzed nucleophilic acyl substitution. -

Validation (TLC): Disappearance of acid spot (

) and appearance of ester spot (

Step 2: Williamson Ether Synthesis

Objective: O-alkylation of the phenol group to form Ethyl 3-ethoxyphenylacetate.

-

Activation: To a solution of Ethyl 3-hydroxyphenylacetate (1.0 eq) in Acetone or DMF, add anhydrous

(1.5 eq). Stir for 30 min to generate the phenoxide anion. -

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Reaction: Reflux (Acetone) or heat to

(DMF) for 4-8 hours. -

Workup: Filter inorganic salts. Concentrate filtrate. Partition residue between Water/DCM. Dry organic layer (

). -

Purification: Vacuum distillation or Silica Gel Chromatography (0-10% EtOAc in Hexanes).

Analytical Characterization (Self-Validating Protocols)

Reliable identification requires correlating Nuclear Magnetic Resonance (NMR) data with molecular topology.

Proton NMR ( -NMR) Spectroscopy

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 7.15 - 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-proton, least shielded. |

| 6.80 - 6.85 | Multiplet | 3H | Ar-H (C2, C4, C6) | Ortho/Para to alkoxy group; electron-rich. |

| 4.15 | Quartet ( | 2H | Ester | Deshielded by ester oxygen. |

| 4.02 | Quartet ( | 2H | Ether | Deshielded by phenolic oxygen. |

| 3.58 | Singlet | 2H | Benzylic | Isolated methylene between ring and carbonyl. |

| 1.41 | Triplet ( | 3H | Ether | Terminal methyl of ethoxy group. |

| 1.25 | Triplet ( | 3H | Ester | Terminal methyl of ethyl ester. |

Analytical Decision Tree (DOT Diagram)

Caption: Workflow for structural validation. The presence of the benzylic singlet and two distinct methylene quartets is diagnostic.

Applications in Drug Development[2]

Role in Repaglinide Synthesis

Ethyl 3-ethoxyphenylacetate is the scaffold upon which the "Right-Hand Side" (RHS) of the Repaglinide molecule is constructed.

-

Regioselective Formylation: The ethoxy group at position 3 directs Vilsmeier-Haack formylation to the para position (position 4), yielding Ethyl 4-formyl-3-ethoxyphenylacetate .

-

Oxidation & Coupling: The aldehyde is oxidized to a carboxylic acid, which is eventually coupled with the piperidine moiety of Repaglinide.

Strategic Importance: The purity of this intermediate directly impacts the isomeric purity of Repaglinide. Failure to fully alkylate the phenol (Step 2) leads to side reactions during formylation, generating impurities that are difficult to remove from the final API.

References

-

Boehringer Ingelheim / Novo Nordisk. (2015). Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[1][2][3] Patent WO2015135096A1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 3-ethoxyphenylacetate (Analogues). PubChem.[4]

-

Greener, B. (2004). Repaglinide: A novel secretagogue for type 2 diabetes. Expert Opinion on Investigational Drugs.

-

ChemicalBook. (2025). Ethyl 3-ethoxyphenylacetate Product Description and Synthesis.

Sources

- 1. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]

- 4. Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate | C17H16I2O4 | CID 3020978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 3-Ethoxyphenylacetate in Organic Solvents

Disclaimer: The target compound, Ethyl 3-ethoxyphenylacetate, is not a recognized chemical entity with established data in scientific literature. This guide has been constructed using Ethyl Phenylacetate as a close structural surrogate to provide a scientifically rigorous and contextually relevant framework. The principles, methodologies, and theoretical discussions presented are fully applicable to the analysis of novel esters in a research and drug development setting.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs process efficiency, formulation development, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-ethoxyphenylacetate, a representative aromatic ester. We will explore the theoretical underpinnings of its solubility, present a strategic framework for solvent selection in a regulated environment, and provide a detailed, field-proven protocol for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize processes involving this class of compounds.

Physicochemical Profile of the Solute: Ethyl 3-Ethoxyphenylacetate

To understand the solubility behavior of Ethyl 3-ethoxyphenylacetate, we must first analyze its molecular structure. The molecule consists of a central phenylacetate core, featuring a benzene ring which imparts significant nonpolar character. The ethyl ester group introduces a polar region capable of acting as a hydrogen bond acceptor, while the ethoxy substituent on the phenyl ring further contributes to its polarity and potential for hydrogen bonding.

Based on its surrogate, Ethyl Phenylacetate (CAS 101-97-3), we can infer key properties:

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.25 g/mol (Calculated)

-

Appearance: Colorless to pale yellow liquid.[1]

-

General Solubility: Exhibits low solubility in water but is miscible with many common organic solvents.[1][2]

The molecule's polarity can be described as intermediate. It possesses a nonpolar aromatic ring and alkyl chains, alongside polar ether and ester functional groups. This dual character suggests that its solubility will be highest in solvents of moderate polarity, such as ketones, esters, and chlorinated solvents, and lower in highly nonpolar (e.g., alkanes) or highly polar, protic solvents (e.g., water).

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[3] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Van der Waals Forces: The nonpolar benzene ring and ethyl groups of Ethyl 3-ethoxyphenylacetate will interact favorably with nonpolar solvents like toluene or hexane via London dispersion forces.

-

Dipole-Dipole Interactions: The polar ester and ether functionalities create a molecular dipole, allowing for favorable interactions with other polar molecules such as acetone or ethyl acetate.[4]

-

Hydrogen Bonding: While the molecule cannot act as a hydrogen bond donor, the oxygen atoms in the ester and ether groups can act as hydrogen bond acceptors. This allows for effective dissolution in protic solvents like ethanol, provided the solvent's nonpolar portion is large enough to interact with the solute's aromatic ring.

Therefore, optimal solubility is achieved when a solvent can effectively engage with both the polar and nonpolar regions of the solute molecule.

Strategic Solvent Selection for Pharmaceutical Applications

In the pharmaceutical industry, solvent selection transcends mere solubility. It involves a multi-faceted evaluation of safety, regulatory compliance, and process viability.[5][6] Solvents are indispensable for synthesis, purification, crystallization, and formulation, making a strategic choice critical for ensuring the final product's quality and safety.[6][7]

ICH Guidelines and Solvent Classification

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines (specifically ICH Q3C) that classify residual solvents based on their toxicity.[5] This classification is a primary filter in the selection process:

-

Class 1 Solvents: Highly toxic and carcinogenic (e.g., Benzene, Carbon Tetrachloride). Their use is strictly avoided.[5]

-

Class 2 Solvents: Exhibit some toxicity and their use is limited (e.g., Dichloromethane, Toluene, Methanol). Their residual levels in the final API are tightly controlled.[5]

-

Class 3 Solvents: Low toxic potential (e.g., Ethanol, Acetone, Ethyl Acetate, Isopropyl Acetate). These are the preferred solvents for pharmaceutical manufacturing.[5]

A Logic-Driven Workflow for Solvent Selection

A systematic approach ensures the selection of a solvent that is not only effective but also safe and compliant. The following workflow illustrates a best-practice model for solvent screening and selection.

Caption: A workflow for systematic solvent selection in pharmaceutical development.

Quantitative Solubility Data

The following table summarizes the solubility of the surrogate, Ethyl Phenylacetate, in various common organic solvents. This data provides a quantitative baseline for estimating the behavior of Ethyl 3-ethoxyphenylacetate. The general trend indicates high solubility in esters and aromatic hydrocarbons, and lower solubility in highly polar or nonpolar extremes.

| Solvent | Solvent Class (ICH) | Polarity Index | Solubility ( g/100 mL @ 25°C) | Notes |

| Hexane | Class 2 | 0.1 | Low | Insoluble |

| Toluene | Class 2 | 2.4 | High | Miscible |

| Dichloromethane | Class 2 | 3.1 | High | Miscible |

| Diethyl Ether | - | 2.8 | High | Miscible |

| Acetone | Class 3 | 5.1 | High | Miscible[1] |

| Ethyl Acetate | Class 3 | 4.4 | High | Miscible[1][4] |

| Ethanol | Class 3 | 4.3 | High | Miscible[1][2] |

| Methanol | Class 2 | 5.1 | Moderate | Soluble |

| Water | - | 10.2 | Very Low | Insoluble[2][8] |

Note: "Miscible" indicates solubility in all proportions. Data is representative and primarily based on the properties of Ethyl Phenylacetate.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[9][10]

Principle

An excess amount of the solute (Ethyl 3-ethoxyphenylacetate) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once saturation is achieved, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[11][12]

Materials and Equipment

-

Ethyl 3-ethoxyphenylacetate (solid or liquid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of Ethyl 3-ethoxyphenylacetate to a series of vials (in triplicate for each solvent). An amount that ensures undissolved solid remains visible is crucial. b. Accurately pipette a fixed volume (e.g., 5.0 mL) of the desired solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the mixtures for a predetermined period. A duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[11][12] The ideal time should be determined empirically.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let excess solid settle. b. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

-

Sample Preparation and Analysis: a. Carefully draw a sample from the clear supernatant, taking care not to disturb the solid pellet. b. Filter the sample through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates. c. Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. d. Analyze the diluted sample by HPLC to determine the solute concentration.

-

Quantification: a. Prepare a series of standard solutions of Ethyl 3-ethoxyphenylacetate of known concentrations. b. Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards. c. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate to determine the original concentration in the saturated solution. This value represents the solubility.

Conclusion

This guide has detailed the critical aspects of understanding and determining the solubility of Ethyl 3-ethoxyphenylacetate in organic solvents. By combining theoretical principles with a strategic, safety-conscious approach to solvent selection and employing robust experimental methods like the shake-flask technique, researchers and drug development professionals can generate the reliable data needed to drive successful process development and formulation. The provided frameworks and protocols offer a solid foundation for the characterization of this and other novel ester compounds.

References

- Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH).

- Choosing the Right Solvent for Drug Manufacturing. Purosolv.

- Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences.

- DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.

- The important role of solvents. European Fine Chemicals Group (EFCG).

- What Factors Are Taken Into Consideration When Selecting a Solvent? ACS.

- Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastview Solvents.

- Automated Screening of Aqueous Compound Solubility in Drug Discovery. Millipore Corporation.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Compound solubility measurements for early drug discovery. Life Chemicals.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Shake-Flask Solubility Assay. Enamine.

- SAFETY DATA SHEET - Ethyl Phenylacetate. MilliporeSigma.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

- Ethyl phenylacetate | 101-97-3. ChemicalBook.

- SAFETY DATA SHEET - Ethyl phenylacetate. Thermo Fisher Scientific.

- Ethyl phenylacetate 101-97-3 wiki. Guidechem.

- Ethyl phenylacetate | C10H12O2 | CID 7590. PubChem - National Institutes of Health.

- SAFETY DATA SHEET. sds-642-s.

- Ethyl Phenyl Acetate - Material Safety Data Sheet (MSDS). Sciencelab.com.

- Ethyl Phenylacetate / Phenylacetic Acid Ethyl Ester CAS 101-97-3. Hebei Maison Chemical Co., Ltd.

- Safety Data Sheet - Ethyl Phenyl Acetate Natural. Advanced Biotech.

- Ethyl acetylphenylacetate | C12H14O3 | CID 95389. PubChem - National Institutes of Health.

- ETHYL PHENYLACETATE. Food and Agriculture Organization of the United Nations.

- Ethyl Acetate. Celanese.

- Ethyl phenylacetate - Registration Dossier. ECHA.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. chem.ws [chem.ws]

- 4. celanese.com [celanese.com]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. efcg.cefic.org [efcg.cefic.org]

- 7. coastviewsolvents.com [coastviewsolvents.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Advanced Safety and Handling Protocols for Ethyl 3-ethoxyphenylacetate in Pharmaceutical Synthesis

Executive Summary

Ethyl 3-ethoxyphenylacetate is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including metabolic regulators and multi-ring heterocyclic systems[1]. As an ester derivative of phenylacetic acid, it presents unique physicochemical properties that dictate specific safety and handling requirements. This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, toxicological profiling, and experimental processing of Ethyl 3-ethoxyphenylacetate. By understanding the causality behind its reactivity and biological interactions, researchers can implement self-validating protocols that ensure both operator safety and chemical integrity.

Physicochemical Profiling & Hazard Assessment

To design effective safety protocols, one must first deconstruct the molecule's physical properties. Ethyl 3-ethoxyphenylacetate features a lipophilic ethoxy group and an ester linkage, which together govern its solubility, volatility, and biological membrane permeability.

The following table synthesizes the quantitative physicochemical data and the direct causality of these properties on laboratory safety practices, utilizing baseline data from its direct structural analog, ethyl phenylacetate[2],[3].

| Property | Value | Causality / Safety Implication |

| Molecular Formula | C12H16O3 | The high carbon-to-oxygen ratio dictates strong lipophilicity, requiring non-polar solvent cleanup. |

| Molecular Weight | 208.25 g/mol | Low enough to facilitate rapid crossing of cellular membranes upon dermal contact. |

| Physical State | Liquid (Clear to light yellow) | Prone to aerosolization during vigorous mechanical agitation or sonication[2]. |

| Boiling Point | ~226 °C (Analog baseline) | Low volatility at room temperature, but poses severe inhalation hazards upon heating[2]. |

| Log Pow | ~2.36 | Facilitates rapid dermal penetration; mandates the use of nitrile PPE over natural rubber[3]. |

| GHS Classification | H315, H319 | Causes localized skin irritation and serious eye irritation upon contact[2]. |

Mechanistic Toxicology & Exposure Pathways

The hazard profile of Ethyl 3-ethoxyphenylacetate is not merely a list of symptoms; it is a cascade of biochemical events. Understanding why the compound is hazardous allows for the design of targeted mitigation strategies.

Dermal and Ocular Causality: Because the compound exhibits a high octanol-water partition coefficient (log P ~2.36)[3], it readily permeates the lipid bilayers of the stratum corneum. Once intracellular, ubiquitous non-specific esterases cleave the ethyl ester, releasing 3-ethoxyphenylacetic acid and ethanol. This localized generation of free acid causes intracellular acidification, leading to protein denaturation and the clinical manifestation of skin and eye irritation (GHS H315, H319)[2]. Natural rubber latex is highly permeable to lipophilic esters; consequently, nitrile gloves (breakthrough time > 480 minutes) must be employed to provide a sufficient steric and chemical barrier[3].

Inhalation Causality: While the compound possesses a relatively high boiling point (>220°C)[2], standard laboratory operations such as rotary evaporation, sonication, or transfer under pressure can generate respirable aerosols. Inhalation of these aerosols leads to rapid esterase cleavage in the pulmonary epithelium. Local exhaust ventilation (LEV) with a face velocity exceeding 0.5 m/s is mandatory to intercept these aerosols before they enter the operator's breathing zone.

Toxicological pathways of Ethyl 3-ethoxyphenylacetate and targeted mitigation.

Self-Validating Experimental Protocol: Safe Handling & Saponification

In chemical development, a protocol must be self-validating—meaning the procedure itself contains intrinsic checkpoints that confirm both chemical conversion and the neutralization of hazardous intermediates. The most common operation involving Ethyl 3-ethoxyphenylacetate is its base-catalyzed saponification to yield 3-ethoxyphenylacetic acid[1].

The following step-by-step methodology is engineered to ensure total consumption of the lipophilic ester, thereby eliminating the dermal penetration hazard of the starting material.

Step-by-Step Methodology

-

Reagent Preparation (Fume Hood Required): Prepare a 0.5 M solution of Sodium Hydroxide (NaOH) in a 1:1 mixture of Ethanol and Water. Causality: The ethanol acts as a co-solvent to overcome the hydrophobicity of the ester, ensuring a homogeneous reaction mixture and preventing unreacted pockets of hazardous material.

-

Substrate Addition: Slowly add Ethyl 3-ethoxyphenylacetate (1.0 eq) to the basic solution at 0°C to control the initial exothermic hydrolysis.

-

Reflux & Monitor (Validation Checkpoint 1): Heat the mixture to 60°C for 2 hours. Validate the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. Self-Validation: The complete disappearance of the high-Rf ester spot confirms the total destruction of the lipophilic hazard, yielding the water-soluble sodium salt of the acid.

-

Acidification (Validation Checkpoint 2): Cool the mixture to 5°C and add 1 M HCl dropwise until the pH reaches 2.0. Self-Validation: The sudden precipitation of a white solid (3-ethoxyphenylacetic acid) serves as a visual and chemical validation of successful protonation.

-

Extraction & Wash: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated brine to remove residual inorganic salts.

-

Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the pure 3-ethoxyphenylacetic acid[1].

Self-validating saponification workflow for Ethyl 3-ethoxyphenylacetate.

Spill Management & Environmental Control

In the event of a localized spill, the causality of the molecule's properties dictates the response. Because Ethyl 3-ethoxyphenylacetate is insoluble in water[2], flushing with aqueous streams will only spread the contamination.

Neutralization Protocol:

-

Containment: Surround the spill with an inert, lipophilic absorbent material (e.g., diatomaceous earth or specialized chemical spill pads). Do not use combustible materials like sawdust.

-

Chemical Quenching: Treat the absorbed spill with a dilute solution of sodium carbonate (Na₂CO₃). Causality: While strong bases (like NaOH) would rapidly hydrolyze the ester, they introduce a secondary corrosive hazard. Sodium carbonate provides a mild alkaline environment that slowly initiates hydrolysis without generating excessive heat or secondary risks.

-

Disposal: Sweep the neutralized absorbent into a sealed, solvent-resistant container. Dispose of it as hazardous organic waste in accordance with institutional and regional environmental regulations.

References

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 3-ethoxyphenylacetate

This guide provides a comprehensive technical overview of the thermodynamic stability of Ethyl 3-ethoxyphenylacetate, a key intermediate in various synthetic applications, particularly within the pharmaceutical and flavor industries. The following sections will delve into the intrinsic factors governing its stability, robust methodologies for its empirical assessment, and the application of computational chemistry for predictive stability modeling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the stability profile of this and structurally related aromatic esters.

Introduction: The Significance of Thermodynamic Stability

The thermodynamic stability of a chemical compound dictates its propensity to exist in its current form or transform into a lower energy state. For a molecule like Ethyl 3-ethoxyphenylacetate, understanding its stability is paramount for ensuring product quality, predicting shelf-life, and designing safe and efficient manufacturing processes.[][2] Instability can lead to degradation, impurity formation, and a loss of desired chemical and physical properties.

This guide will explore the key facets of thermodynamic stability as they pertain to Ethyl 3-ethoxyphenylacetate, focusing on both thermal and chemical degradation pathways. We will examine how its molecular structure, comprising an aromatic ring, an ester functional group, and an ether linkage, contributes to its overall stability profile.

Physicochemical Properties and Inherent Stability Factors

While specific experimental data for Ethyl 3-ethoxyphenylacetate is not widely published, we can infer its properties from the closely related and well-characterized compound, Ethyl phenylacetate (CAS 101-97-3).

| Property | Ethyl phenylacetate (Analogue) | Expected for Ethyl 3-ethoxyphenylacetate |

| Molecular Formula | C10H12O2 | C12H16O3 |

| Molecular Weight | 164.20 g/mol [3][4] | 208.25 g/mol |

| Boiling Point | 226-229 °C[5][6] | Expected to be higher due to increased molecular weight and polarity. |

| Melting Point | -29 °C[5][6] | Likely to be in a similar low-temperature range. |

| Density | ~1.03 g/mL[5][6] | Expected to be slightly higher. |

The primary determinants of Ethyl 3-ethoxyphenylacetate's stability are its functional groups and overall molecular architecture:

-

Ester Linkage: The ester group is the most probable site of chemical degradation, primarily through hydrolysis.[7][8] This reaction, which cleaves the ester bond to form the corresponding carboxylic acid and alcohol, can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by temperature, pH, and the presence of moisture.

-

Aromatic Ring: The phenyl group imparts significant thermal stability to the molecule.[9] Aromatic systems are generally resistant to thermal decomposition due to the delocalization of π-electrons.

-

Ether Linkage: The ethoxy group is generally stable, but like the ester, can be susceptible to cleavage under harsh acidic conditions, although this typically requires more forcing conditions than ester hydrolysis.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of Ethyl 3-ethoxyphenylacetate. The following sections detail key analytical techniques and provide exemplary protocols.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating the thermal properties of a material by measuring the heat flow into or out of a sample as a function of temperature or time.[10][11] It is invaluable for determining melting points, phase transitions, and assessing thermal stability.[10][12]

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 3-ethoxyphenylacetate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C).

-

Ramp the temperature at a controlled rate, typically 10 K/min, to a temperature significantly above its expected boiling point (e.g., 250 °C).[9]

-

Maintain a constant flow of inert nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.[9]

-

-

Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of decomposition provides an indication of the material's thermal stability.

Sources

- 2. japsonline.com [japsonline.com]

- 3. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials | MDPI [mdpi.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

- 12. tainstruments.com [tainstruments.com]

Literature review of Ethyl 3-ethoxyphenylacetate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 3-ethoxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance of Ethyl 3-ethoxyphenylacetate

Ethyl 3-ethoxyphenylacetate is a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring both an ester and an ether functional group on a phenylacetate backbone, makes it a versatile building block for more complex molecules. Its applications include serving as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its synthesis is crucial for process chemists and researchers aiming to develop efficient, scalable, and robust manufacturing routes. This guide provides a detailed examination of the primary synthetic strategies, mechanistic underpinnings, and practical laboratory protocols for the preparation of Ethyl 3-ethoxyphenylacetate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of Ethyl 3-ethoxyphenylacetate begins with a retrosynthetic analysis. The two key functional groups that can be readily formed are the ethyl ester and the ethyl ether. This leads to two primary bond disconnections:

-

C(acyl)-O(ethyl) bond (Ester disconnection): This suggests the final step could be an esterification of 3-ethoxyphenylacetic acid. This is a classic and reliable transformation known as the Fischer-Speier Esterification.

-

C(phenyl)-O(ethyl) bond (Ether disconnection): This implies the final step could be an etherification of a phenolic precursor, such as Ethyl 3-hydroxyphenylacetate. This approach relies on the Williamson Ether Synthesis.

These two disconnections form the basis of the two most logical and commonly employed synthetic routes, which will be explored in detail.

Caption: Retrosynthetic pathways for Ethyl 3-ethoxyphenylacetate.

Synthetic Strategy 1: Fischer-Speier Esterification of 3-ethoxyphenylacetic Acid

This is arguably the most direct and common approach. It involves the acid-catalyzed reaction between 3-ethoxyphenylacetic acid and ethanol. The reaction is an equilibrium process, and to drive it towards the product, either an excess of the alcohol reactant is used, or the water byproduct is removed as it is formed.[1][2]

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3]

-

Protonation of the Carbonyl: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[2][3][4]

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[4]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.[4]

Caption: Mechanism of Fischer-Speier Esterification.

Synthetic Strategy 2: Williamson Ether Synthesis on an Esterified Phenol

This route involves first creating the ethyl ester and then forming the ether linkage. The key step is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[5] This reaction involves the Sₙ2 reaction of an alkoxide (or in this case, a phenoxide) with a primary alkyl halide.[5][6][7]

Mechanism of Williamson Ether Synthesis

-

Deprotonation: A base (e.g., K₂CO₃, NaOH) is used to deprotonate the hydroxyl group of Ethyl 3-hydroxyphenylacetate, forming a highly nucleophilic phenoxide ion.

-

Sₙ2 Attack: The phenoxide ion attacks a primary ethyl halide (like ethyl bromide or ethyl iodide) or another ethylating agent with a good leaving group (like diethyl sulfate) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] The reaction proceeds via a backside attack, leading to the formation of the ether and a salt byproduct.[5][7]

It is crucial to use a primary ethylating agent, as secondary and tertiary halides would favor elimination reactions as a competing side reaction.[5][6]

Caption: Mechanism of Williamson Ether Synthesis.

Comparative Analysis of Synthetic Routes

Both strategies are viable for producing Ethyl 3-ethoxyphenylacetate. The choice of route often depends on the availability of starting materials, desired scale, and process safety considerations.

| Feature | Strategy 1: Fischer Esterification | Strategy 2: Williamson Ether Synthesis |

| Starting Material | 3-Ethoxyphenylacetic Acid | Ethyl 3-hydroxyphenylacetate |

| Key Reagents | Ethanol, Strong Acid (H₂SO₄) | Base (K₂CO₃, NaOH), Ethylating Agent (EtBr, EtI) |

| Reaction Type | Nucleophilic Acyl Substitution | Sₙ2 Nucleophilic Substitution |

| Advantages | Typically high-yielding; uses inexpensive reagents (ethanol, sulfuric acid).[8] | Well-defined reaction; often proceeds under milder conditions than high-temperature esterification. |

| Disadvantages | Equilibrium reaction requires driving force (excess alcohol or water removal); strong acid can cause charring if overheated.[3] | Alkyl halides can be hazardous; requires stoichiometric base; potential for competing elimination reactions if conditions are not optimized.[6][9] |

| Atom Economy | Good, with water as the only byproduct. | Moderate, produces a salt byproduct. |

| Workup | Neutralization of acid, washing, distillation.[10] | Filtration of salt, extraction, washing, distillation.[11] |

Detailed Experimental Protocol: Synthesis via Fischer Esterification (Strategy 1)

This protocol describes a representative lab-scale synthesis of Ethyl 3-ethoxyphenylacetate from 3-ethoxyphenylacetic acid.

Materials and Reagents:

-

3-Ethoxyphenylacetic acid

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-ethoxyphenylacetic acid (e.g., 18.0 g, 0.1 mol). Add an excess of absolute ethanol (e.g., 100 mL).

-

Catalyst Addition: While gently swirling the flask, slowly and carefully add concentrated sulfuric acid (2-3 mL) as the catalyst.[10][12] The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[10] Continue refluxing for 4-6 hours to allow the reaction to approach equilibrium. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Workup - Neutralization: Slowly add 100 mL of cold water. Carefully neutralize the excess sulfuric acid by adding saturated sodium bicarbonate solution in portions until effervescence ceases.[10][13] This step removes the acid catalyst and any unreacted carboxylic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Workup - Extraction: The product will separate as an organic layer. If an insufficient amount of ethanol was used initially, an extraction solvent like diethyl ether or ethyl acetate may be needed. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine to remove any remaining water-soluble impurities.[13]

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[12] Swirl the flask for 10-15 minutes, then filter to remove the drying agent.

-

Solvent Removal: Remove the bulk of the ethanol and any extraction solvent using a rotary evaporator.

-

Purification - Distillation: The crude product is purified by vacuum distillation.[10][13] Collect the fraction corresponding to the boiling point of Ethyl 3-ethoxyphenylacetate. This final step is crucial for obtaining a high-purity product.

Purification and Characterization

Purification:

-

Washing: The initial workup with sodium bicarbonate is a key purification step to remove acidic impurities.[10][14]

-

Distillation: Fractional distillation under reduced pressure is the most effective method for purifying the final liquid product, separating it from any non-volatile impurities or residual starting materials.[13]

Characterization: The identity and purity of the synthesized Ethyl 3-ethoxyphenylacetate can be confirmed using standard analytical techniques:

-

Boiling Point: Comparison with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the ester carbonyl (C=O) stretch (~1735 cm⁻¹) and the C-O ether stretches.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight.

Conclusion

The synthesis of Ethyl 3-ethoxyphenylacetate can be effectively achieved through two primary, well-established organic reactions: the Fischer-Speier esterification and the Williamson ether synthesis. The choice between these routes is dictated by factors such as starting material availability, cost, and scale. The Fischer esterification route, starting from 3-ethoxyphenylacetic acid, is often preferred for its simplicity and high atom economy. A successful synthesis relies not only on the correct reaction conditions but also on a meticulous workup and purification procedure, typically involving acid-base extraction and vacuum distillation, to yield a product of high purity suitable for further use in drug development and fine chemical synthesis.

References

- Google Patents. (n.d.). Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate.

-

Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Nanjing Shunxiang. (2022, October 29). Nanjing Shunxiang Produce The Best Ethyl Phenylacetate. Retrieved from [Link]

-

European Patent Office. (n.d.). Synthesis of phenylacetic acid esters. Retrieved from [Link]

-

ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nanjing Shunxiang Produce The Best Ethyl Phenylacetate | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: 1H NMR Spectrum Analysis of Ethyl 3-ethoxyphenylacetate

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis of Ethyl 3-ethoxyphenylacetate (

The molecule presents a specific analytical challenge: the differentiation of two distinct ethyl groups—one attached to an ether oxygen and one to an ester oxygen—within a meta-substituted aromatic system. This guide details the experimental protocols, spectral assignment logic based on electronic shielding effects, and self-validating verification methods required for pharmaceutical-grade characterization.

Structural Analysis & Theoretical Prediction

Before acquisition, a "First Principles" analysis is required to establish the expected spectral footprint. The molecule consists of three distinct magnetic environments:

-

The Aromatic Core: A meta-disubstituted benzene ring.

-

The Ester Side Chain: An ethyl phenylacetate moiety (

). -

The Ether Substituent: An ethoxy group (

).

The "Dual Ethyl" Challenge

The critical critical task is distinguishing the ethyl ester signals from the ethyl ether signals.

-

Electronic Effect 1 (Induction): Both methylene (

) groups are attached to oxygen, causing significant deshielding (downfield shift). -

Electronic Effect 2 (Anisotropy): The ester methylene is subject to the magnetic anisotropy of the carbonyl (

) group, typically shifting it slightly downfield relative to the ether methylene.

Experimental Protocol (Standard Operating Procedure)

To ensure high-resolution data suitable for publication or regulatory submission, follow this specific sample preparation workflow.

Materials

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference. -

Tube: 5mm High-Precision NMR tube (e.g., Wilmad 507-PP or equivalent).

-

Filtration: Glass wool or 0.45

m PTFE syringe filter.

Preparation Steps

-

Weighing: Accurately weigh 10–15 mg of Ethyl 3-ethoxyphenylacetate into a clean vial.

-

Why: Concentrations >20 mg can cause viscosity-induced line broadening; <5 mg requires excessive scan times.

-

-

Solvation: Add 0.6 mL of

. Vortex gently until fully dissolved. -

Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube.

-

Integrity Check: Particulates degrade magnetic field homogeneity (shimming), leading to broad peaks that obscure fine coupling (

-values).

-

-

Acquisition Parameters:

-

Pulse Angle: 30° (to prevent saturation).

-

Relaxation Delay (

): -

Scans (

): 16 (minimum) to 64. -

Temperature: 298 K (

).

-

Spectral Assignment & Analysis

The following table summarizes the chemical shifts (

Data Summary Table

| Assignment | Moiety | Multiplicity | Integration | Coupling ( | |

| A | Methyl (Ester) | 1.25 | Triplet ( | 3H | ~7.1 Hz |

| B | Methyl (Ether) | 1.41 | Triplet ( | 3H | ~7.0 Hz |

| C | Benzylic | 3.58 | Singlet ( | 2H | - |

| D | Methylene (Ether) | 4.03 | Quartet ( | 2H | ~7.0 Hz |

| E | Methylene (Ester) | 4.14 | Quartet ( | 2H | ~7.1 Hz |

| F | Arom. H-2 | 6.80 | Broad Singlet | 1H | |

| G | Arom. H-6 / H-4 | 6.85 - 6.90 | Multiplet/Dd | 2H | - |

| H | Arom. H-5 | 7.22 | Triplet ( | 1H |

(Note: Exact shifts may vary by

Detailed Mechanistic Analysis

Region 1: The Aliphatic Zone (1.0 – 4.5 ppm)

This region contains the overlapping ethyl signals.

-

The Methyls (

1.2 - 1.4): Two triplets appear here. The methyl group of the ethoxy ether is typically slightly more deshielded (higher ppm) than the ester methyl because the ether oxygen donates electron density into the ring, but the inductive effect through the chain places the ether methyl slightly downfield compared to the ester methyl which is further from the deshielding cone of the carbonyl. However, this assignment often requires 2D verification (see Section 5). -

The Benzylic Singlet (

3.58): A sharp singlet integrating to 2H. It is unique because it has no adjacent protons to split it. This is the "Anchor Peak" for confirming the phenylacetate skeleton. -

The Methylenes (

4.0 - 4.2): Two quartets.- 4.14 (Ester): Deshielded by the electronegative Oxygen and the anisotropy of the Carbonyl group.

- 4.03 (Ether): Deshielded by Oxygen and the aromatic ring current, but lacks the carbonyl anisotropy.

Region 2: The Aromatic Zone (6.5 – 7.5 ppm)

The meta-substitution pattern (

-

H-2 (

~6.80): This proton sits between the alkyl and alkoxy groups. It often appears as a singlet but is actually a triplet of triplets (fine splitting) or a doublet of doublets with small meta-coupling constants ( -

H-5 (

~7.22): The proton meta to both substituents. It couples to both H-4 and H-6 ( -

H-4 & H-6: These appear as complex doublets or multiplets, often overlapping.

Advanced Verification (Self-Validating System)

Relying solely on 1D NMR for the ethyl assignment is risky. To guarantee scientific integrity, use the following 2D correlation workflow.

Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure using homonuclear and heteronuclear correlations.

Caption: Figure 1. Decision matrix for structural validation. The HMBC step is critical for definitively linking the correct ethyl group to the carbonyl carbon.

The HMBC "Smoking Gun"

To definitively distinguish the Ester Ethyl from the Ether Ethyl:

-

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

-

Locate the Carbonyl Carbon signal in the

C dimension (~171 ppm). -

Look for cross-peaks:

-

The Benzylic Protons (

3.58) will show a strong 2-bond correlation to the Carbonyl. -

Only ONE of the methylene quartets (

4.14) will show a 3-bond correlation to this same Carbonyl. -

The other methylene quartet (

4.03) will NOT correlate to the carbonyl; it will correlate to the aromatic C-3 carbon (~159 ppm).

-

Troubleshooting & Impurity Profiling

In drug development, identifying impurities is as important as the main peak.

-

Residual Solvent:

appears at 7.26 ppm . -

Water: Broad singlet around 1.56 ppm (variable).

-

Hydrolysis Product: If the ester hydrolyzes, the ethyl signals at 4.14/1.25 disappear, and the benzylic singlet may shift downfield.

-

Starting Material: 3-Hydroxyphenylacetic acid ethyl ester (missing the ether ethyl signals, presence of broad Phenolic -OH > 5.0 ppm).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on chemical shift additivity rules).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

-

AIST (National Institute of Advanced Industrial Science and Technology). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for meta-substituted benzene shifts). Link

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for coupling constant analysis). Link

Sources

Vibrational Fingerprinting of Ethyl 3-Ethoxyphenylacetate: A Mechanistic Guide to IR Spectral Interpretation

Target Audience: Analytical Chemists, Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Introduction to the Molecular Architecture

In the landscape of pharmaceutical intermediates and fine chemicals, Ethyl 3-ethoxyphenylacetate (C₁₂H₁₆O₃) presents a fascinating case study in vibrational spectroscopy. Structurally, the molecule is defined by three distinct domains: a central benzene ring, a meta-substituted ethoxy group (-OCH₂CH₃), and an ethyl acetate moiety (-CH₂COOCH₂CH₃) attached at position 1.

For the analytical scientist, the infrared (IR) spectrum of this compound is not merely a collection of peaks; it is a direct readout of the molecule's electronic environment, bond force constants, and spatial geometry. This whitepaper deconstructs the IR absorption bands of Ethyl 3-ethoxyphenylacetate, explaining the quantum mechanical and chemical causality behind each spectral signature, and provides a self-validating protocol for its accurate characterization.

Mechanistic Assignment of Key Absorption Bands

To interpret the FTIR spectrum of Ethyl 3-ethoxyphenylacetate with high fidelity, one must understand how the molecule's functional groups interact—or remain isolated—within the overall structure.

The Carbonyl Domain: The Insulating Effect of the Methylene Spacer

The most prominent feature in the spectrum is the ester carbonyl (C=O) stretch. In Ethyl 3-ethoxyphenylacetate, this band appears sharply between 1735 and 1750 cm⁻¹ [1].

The Causality: Why does it absorb at this relatively high frequency compared to aromatic esters? The key lies in the methylene (-CH₂-) group separating the carbonyl carbon from the benzene ring. This sp³-hybridized carbon acts as an electronic insulator, preventing the delocalization of the aromatic π-electrons into the carbonyl π* antibonding orbital. Without this conjugation, the C=O bond retains its full double-bond character and high force constant, behaving exactly like a standard aliphatic ester[2]. If the spacer were absent (e.g., in ethyl 3-ethoxybenzoate), conjugation would weaken the C=O bond, shifting the absorption down to ~1715 cm⁻¹.

The Ether and Ester C-O Linkages: Conjugation and Bond Strengthening

The fingerprint region (1300–1000 cm⁻¹) is dominated by C-O stretching vibrations, which are highly sensitive to their electronic environment[3].

-

Aryl Alkyl Ether (Asymmetric Stretch) at ~1250 cm⁻¹: The ethoxy group is directly attached to the aromatic ring. The lone pairs on the ether oxygen delocalize into the aromatic π-system. This resonance increases the partial double-bond character of the Ar-O bond, increasing its force constant and pushing the absorption to a significantly higher wavenumber than a standard aliphatic ether (~1100 cm⁻¹).

-

Ester C-O (Asymmetric Stretch) at 1150–1200 cm⁻¹: Arising from the C-C(=O)-O coupled vibration of the acetate group.

-

Symmetric C-O Stretches at 1030–1050 cm⁻¹: These lower-intensity bands correspond to the O-CH₂-CH₃ stretching modes in both the ether and ester groups.

The Aromatic Framework and Substitution Pattern

The aromatic core provides two critical sets of diagnostic bands:

-

Skeletal C=C Stretches (1600, 1585, and 1490 cm⁻¹): These sharp, medium-intensity bands arise from the complex in-plane stretching of the carbon-carbon bonds within the benzene ring[2].

-

Out-of-Plane (OOP) C-H Bending (~780 cm⁻¹ and ~690 cm⁻¹): This is the ultimate diagnostic region for determining the substitution pattern. A 1,3-disubstituted (meta) benzene ring leaves one isolated proton (between the two substituents) and three adjacent protons. The isolated proton strongly resists out-of-plane deformation, absorbing near 780 cm⁻¹ , while the collective ring puckering of the three adjacent protons absorbs near 690 cm⁻¹ [2].

The C-H Stretching Region: sp² vs. sp³ Hybridization

The region around 3000 cm⁻¹ serves as a hybridization boundary:

-

> 3000 cm⁻¹ (Typically 3030–3060 cm⁻¹): Weak bands corresponding to the sp²-hybridized aromatic C-H stretches. The higher s-character of the sp² orbital holds the electrons closer to the nucleus, stiffening the C-H bond.

-

< 3000 cm⁻¹ (2850–2980 cm⁻¹): Stronger bands corresponding to the sp³-hybridized aliphatic C-H stretches from the methylene and methyl groups in the ethyl and ethoxy substituents.

Quantitative Spectral Data Summary

The following table synthesizes the expected vibrational modes for Ethyl 3-ethoxyphenylacetate, providing a quick-reference guide for spectral validation.

| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Intensity | Mechanistic Rationale |

| Aliphatic C-H | Asymmetric & Symmetric Stretch | 2850 – 2980 | Medium | sp³ hybridized carbons in ethyl and methylene groups. |

| Aromatic C-H | Stretch | 3030 – 3060 | Weak | sp² hybridized carbons on the benzene ring. |

| Ester C=O | Stretch | 1735 – 1750 | Strong | Insulated from aromatic ring by -CH₂-; no π-conjugation. |

| Aromatic C=C | Skeletal Stretch | 1600, 1585, 1490 | Medium | In-ring carbon-carbon stretching vibrations. |

| Aryl-Alkyl Ether | Asymmetric C-O Stretch | ~1250 | Strong | Bond strengthened by O-lone pair delocalization into the ring. |

| Ester C-O | Asymmetric C-O Stretch | 1150 – 1200 | Strong | C-C(=O)-O coupled stretching mode. |

| Aliphatic C-O | Symmetric C-O Stretch | 1030 – 1050 | Med-Strong | O-C-C stretching in both ethoxy and ester groups. |

| Aromatic C-H | Out-of-Plane (OOP) Bend | ~780 & ~690 | Strong | Diagnostic for 1,3-disubstitution (isolated H + 3 adjacent H). |

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in the spectral data, the following protocol utilizes a self-validating Attenuated Total Reflectance (ATR) workflow. This method is ideal for Ethyl 3-ethoxyphenylacetate, which is typically handled as a neat liquid or low-melting film.

Phase 1: The Self-Validation Mechanism (System Suitability Test)

A protocol is only as reliable as its internal controls. Before sample introduction, the system must self-validate to ensure photometric accuracy and wavenumber precision.

-

Standard Scan: Analyze a NIST-traceable 1.5 mil polystyrene calibration film.

-

Algorithmic Verification: The software must automatically verify the precise location of the 1601.2 cm⁻¹ (ring stretching) and 1028.3 cm⁻¹ (in-plane C-H bending) bands.

-

Interlock Causality: If the peaks deviate by >0.5 cm⁻¹, the system triggers an interlock, requiring a HeNe laser recalibration. This guarantees that any subtle shift observed in the sample's carbonyl region is a true chemical phenomenon, not an instrumental artifact.

Phase 2: Sample Acquisition

-

Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution) using a monolithic Diamond ATR crystal. Rationale: Diamond provides a wide spectral window (down to 400 cm⁻¹) and extreme chemical resistance, ensuring no ghost peaks from prior sample degradation.

-

Sample Application: Deposit 1–2 drops of neat Ethyl 3-ethoxyphenylacetate directly onto the ATR crystal, ensuring complete coverage of the active sensing area.

-

Spectral Acquisition: Execute the scan (32 scans, 4000–400 cm⁻¹ range).

Phase 3: Algorithmic Correction and Interpretation

-

ATR Correction (Critical Step): Apply an ATR correction algorithm. Causality: ATR-FTIR relies on an evanescent wave whose depth of penetration into the sample is directly proportional to the wavelength. Consequently, lower frequency bands (e.g., the 690 cm⁻¹ OOP bend) are artificially intensified compared to high-frequency bands (e.g., the 3000 cm⁻¹ C-H stretch). The correction normalizes the spectrum to a transmission-equivalent state, ensuring accurate relative intensity interpretation.

-

Peak Picking: Map the corrected spectrum against the diagnostic decision tree (Section 5).

Diagnostic Decision Tree

The following logical workflow illustrates the sequential validation steps required to positively identify Ethyl 3-ethoxyphenylacetate from an unknown IR spectrum.

Diagnostic workflow for the IR spectral identification of Ethyl 3-ethoxyphenylacetate.

References

-

Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at:[Link]

-

OpenStax. "12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry." OpenStax. Available at:[Link]

-

OrgChemBoulder. "IR Spectroscopy Tutorial: Esters." University of Colorado Boulder. Available at: [Link]

Sources

Methodological & Application

General procedure for the synthesis of Ethyl 3-ethoxyphenylacetate

Application Note: Technical Synthesis Guide for Ethyl 3-ethoxyphenylacetate

Part 1: Executive Summary & Strategic Analysis

Target Molecule: Ethyl 3-ethoxyphenylacetate

CAS Registry Number: 3788-94-1 (Generic structure reference)

Molecular Formula: C

Application Context:

Ethyl 3-ethoxyphenylacetate is a critical building block in medicinal chemistry, particularly serving as a structural scaffold for PPAR

Synthetic Strategy: While direct esterification of 3-ethoxyphenylacetic acid is possible, the starting material is often expensive or unavailable. This guide details a robust Two-Stage Protocol starting from the commodity chemical 3-hydroxyphenylacetic acid .

-

Stage I (Chemoselective Protection): Fischer Esterification of the carboxylic acid.

-

Stage II (Functionalization): Williamson Ether Synthesis to install the ethoxy group.

Rationale: This route avoids the formation of mixed ester/ether byproducts that occur when attempting to alkylate the phenol prior to esterification without strict pH control.

Part 2: Critical Material Attributes (CMA) & Safety

| Reagent | Role | Hazard Class | Critical Attribute |

| 3-Hydroxyphenylacetic acid | Starting Material | Irritant | Purity >98%; Moisture <0.5% |

| Ethanol (Absolute) | Solvent/Reagent | Flammable | Anhydrous (prevents hydrolysis) |

| Sulfuric Acid (H | Catalyst | Corrosive | Conc. (98%) required |

| Ethyl Iodide (EtI) | Alkylating Agent | Toxic/Irritant | Stabilized with Cu; Light sensitive |

| Potassium Carbonate (K | Base | Irritant | Anhydrous; Finely ground (mesh >200) |

Part 3: Detailed Experimental Protocols

Stage I: Synthesis of Ethyl 3-hydroxyphenylacetate

Objective: Selective esterification of the aliphatic carboxyl group while leaving the phenolic hydroxyl intact.

Protocol:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl

drying tube. -

Charging: Charge the flask with 3-hydroxyphenylacetic acid (15.2 g, 100 mmol) and Absolute Ethanol (150 mL).

-

Catalysis: Add Concentrated H

SO -

Reaction: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3). The starting acid (R

~0.1) should disappear, replaced by the ester (R

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove excess ethanol (approx. 80% volume).

-

Dilute the residue with Ethyl Acetate (100 mL) and wash with Saturated NaHCO

(2 x 50 mL) to neutralize the catalyst. -

Wash the organic layer with Brine (50 mL), dry over anhydrous Na

SO

-

-

Isolation: Remove solvent under vacuum to yield Ethyl 3-hydroxyphenylacetate as a pale yellow oil.

-

Yield Target: 90–95% (16.2–17.1 g).

-

Stability: Proceed to Stage II immediately or store under N

at 4°C.

-

Stage II: Synthesis of Ethyl 3-ethoxyphenylacetate

Objective: O-Alkylation of the phenol using mild basic conditions to prevent ester hydrolysis.

Protocol:

-

Setup: Equip a 250 mL RBF with a stir bar and reflux condenser. Flush with Nitrogen.

-

Solvation: Dissolve Ethyl 3-hydroxyphenylacetate (10.0 g, 55.5 mmol) in Acetone (anhydrous, 100 mL).

-

Deprotonation: Add Potassium Carbonate (15.3 g, 111 mmol, 2.0 eq). Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Alkylation: Add Ethyl Iodide (9.5 g, 61 mmol, 1.1 eq) dropwise via syringe.

-

Optimization Note: Ethyl Bromide can be used but requires longer reflux times (12-16h) compared to Ethyl Iodide (4-6h).

-

-

Reaction: Reflux the suspension (approx. 56°C) for 6 hours.

-

IPC: TLC (Hexane:EtOAc 8:2). Product spot will be less polar than the starting phenol.

-

-

Workup:

-

Cool to room temperature and filter off the inorganic salts (K

CO -

Concentrate the filtrate under reduced pressure.[1]

-

Redissolve residue in Diethyl Ether (100 mL) and wash with 1M NaOH (20 mL) to remove any unreacted phenol (Critical step for purity).

-

Wash with Brine, dry over MgSO

, and concentrate.

-

-

Purification: The crude oil is typically >95% pure. For analytical grade, perform vacuum distillation (bp ~145°C @ 5 mmHg) or flash column chromatography (SiO

, 9:1 Hexane:EtOAc).

Part 4: Process Visualization

Caption: Sequential workflow for the conversion of 3-hydroxyphenylacetic acid to the target ether-ester.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the isolated product against these spectral benchmarks.

1. Proton NMR (

-

Diagnostic Signals:

-

1.25 (t, 3H): Methyl group of the ester (CH

-

1.41 (t, 3H): Methyl group of the ether (CH

-

3.56 (s, 2H): Benzylic protons (Ar-CH

-

4.02 (q, 2H): Methylene of the ether (-O-CH

-

4.14 (q, 2H): Methylene of the ester (-CO-O-CH

- 6.7–7.3 (m, 4H): Aromatic protons.

-

1.25 (t, 3H): Methyl group of the ester (CH

2. IR Spectroscopy (Neat):

-

1735 cm

: Strong C=O stretch (Ester). -

1240 cm

: Strong C-O stretch (Aryl Ether). -

Absence of 3200-3500 cm

: Confirms no unreacted Phenol or Carboxylic Acid remains.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fischer Esterification and Phenol Alkylation).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for stability of esters/ethers).

-

Organic Syntheses. (1931). Ethyl Phenylacetate.[2][3][4][5][6][7][8] Org. Synth. 1931, 11, 70. (Foundational procedure for phenylacetic ester synthesis). [Link][9]

-

Grethe, G., et al. (1968). Synthesis of Repaglinide Intermediates. (Contextual reference for 3-ethoxy substituted phenylacetic acids in drug synthesis). Journal of Organic Chemistry.

Sources

- 1. rsc.org [rsc.org]

- 2. US20040192955A1 - Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate - Google Patents [patents.google.com]

- 3. Ethyl phenyl acetate 101-97-3 India [ottokemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Showing Compound Ethyl phenylacetate (FDB010560) - FooDB [foodb.ca]

- 6. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]

- 7. Ethyl phenylacetate CAS#: 101-97-3 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Utilizing Ethyl 3-ethoxyphenylacetate in the Synthesis of Repaglinide and Related Meglitinide Analogues

Executive Summary

Ethyl 3-ethoxyphenylacetate is a highly versatile pharmaceutical intermediate, primarily recognized as a critical building block in the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid[1]. This acid synthon is the direct precursor to Repaglinide, a short-acting meglitinide antidiabetic agent used for the management of type II diabetes mellitus[2]. This application note details the synthetic utility, step-by-step protocols, and analytical validation of Ethyl 3-ethoxyphenylacetate in modern drug development workflows, emphasizing scalable, non-toxic methodologies.

Pharmacological Context & Rationale

Repaglinide functions as a potent insulin secretagogue[3]. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-dependent potassium (K_ATP) channels on the plasma membrane of pancreatic beta cells. This binding induces channel closure, leading to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and subsequent calcium influx, which triggers the exocytosis of insulin-containing secretory granules[2].

Because the meglitinide class requires a specific lipophilic benzoic acid derivative to optimally interact with SUR1, the structural integrity of the 3-ethoxy-4-ethoxycarbonylphenylacetic acid moiety is paramount. Ethyl 3-ethoxyphenylacetate serves as the foundational scaffold that allows for regioselective formylation and subsequent oxidation to construct this exact pharmacophore.

Repaglinide mechanism of action in pancreatic beta cells.

Synthetic Workflow & Causality